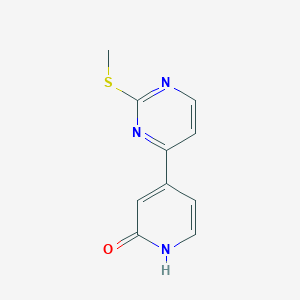

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

Übersicht

Beschreibung

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPTP, and it has been used in various studies to investigate its mechanism of action and its potential effects on biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

The synthesis of pyrimidine derivatives, including those similar to "4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one," has been a subject of interest due to their potential applications in medicinal chemistry and material science. For instance, the study by Hübsch and Pfleiderer (1988) describes the synthesis and properties of various substituted dithiolumazines and methylthiopyrimidinones, highlighting their potential utility in developing nucleophilic addition reactions due to their quinonoid cross-conjugated π-electron system (Hübsch & Pfleiderer, 1988).

Coordination Chemistry

Research by Klein et al. (2014) on pyrimidin-5-yl and 2-methylpyrimidin-5-yl-terpyridines explores their selective coordination to zinc(II) ions, demonstrating the role of these compounds in forming coordination polymers with potential applications in material science and catalysis (Klein et al., 2014).

Molecular Interactions and Frameworks

The study by Orozco et al. (2009) discusses the hydrogen-bonded frameworks formed by pyrimidin-4(3H)-one derivatives, providing insights into the molecular interactions that could be exploited in crystal engineering and drug design (Orozco et al., 2009).

Non-Covalent Interactions

Research into non-covalent interactions, such as those conducted by Zhang et al. (2018), investigates the intramolecular and intermolecular interactions in pyrimidine-2-yl)thioureas, highlighting their significance in understanding molecular recognition processes that are crucial in drug development and supramolecular chemistry (Zhang et al., 2018).

Antimicrobial Applications

A study by Hossan et al. (2012) on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the potential of these compounds in developing new antimicrobial agents, which is critical in addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Eigenschaften

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-15-10-12-5-3-8(13-10)7-2-4-11-9(14)6-7/h2-6H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWWKAZDBLFEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)

![methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2971805.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2971809.png)

![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)

![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)

![2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2971815.png)